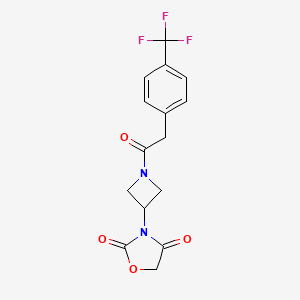
3-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H13F3N2O4 and its molecular weight is 342.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H14F3N3O3, with a molecular weight of approximately 341.28 g/mol. The trifluoromethyl group is significant for enhancing the lipophilicity and metabolic stability of the molecule, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14F3N3O3 |
| Molecular Weight | 341.28 g/mol |
| CAS Number | 2034426-08-7 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Preliminary studies suggest that it may act as a modulator of serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors, which are crucial in the pathophysiology of mood disorders .
Antidepressant Properties
Research indicates that derivatives of oxazolidine diones exhibit potential antidepressant effects. For instance, compounds similar to the one have shown significant activity in preclinical models such as the forced swim test (FST), indicating their potential efficacy in treating depression .
Anxiolytic Effects
In addition to antidepressant properties, these compounds may also possess anxiolytic effects. Studies have demonstrated that certain derivatives can evoke anxiety-reducing effects greater than traditional anxiolytics like diazepam .
Case Studies and Research Findings
- Antidepressant Activity : A study synthesized various derivatives of oxazolidine diones and evaluated their affinity for serotonin receptors. One notable derivative demonstrated high affinity for both 5-HT1A and 5-HT7 receptors, suggesting a dual mechanism that could be beneficial for treating depressive disorders .
- Anxiolytic Activity : In vivo studies revealed that specific derivatives showed significant anxiolytic properties in animal models, outperforming established medications. This suggests that modifications to the oxazolidine structure can enhance therapeutic potential .
- Metabolic Stability : The metabolic stability of these compounds was assessed using human liver microsomes, indicating favorable pharmacokinetic profiles which are essential for drug development .
属性
IUPAC Name |
3-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4/c16-15(17,18)10-3-1-9(2-4-10)5-12(21)19-6-11(7-19)20-13(22)8-24-14(20)23/h1-4,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEGKQMVUCMFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














